Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium,monohydrate, (OC-6-11)-

Description

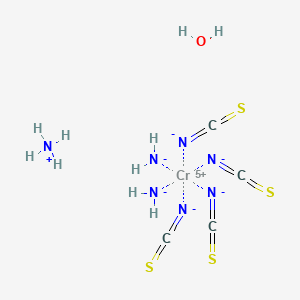

Chromate(1-), diamminetetrakis(thiocyanato-κN)-, ammonium, monohydrate, (OC-6-11)- (CAS: 13573-17-6), commonly known as Reinecke salt monohydrate or ammonium reineckate monohydrate, is a coordination compound with the molecular formula C₄H₁₂CrN₇OS₄ and a molecular weight of 354.44 g/mol . Its structure comprises a central chromium(III) ion in an octahedral geometry, coordinated by two ammonia ligands and four thiocyanate (SCN⁻) groups via nitrogen atoms . The monohydrate form crystallizes as dark red to purple powders or crystals, decomposing at 270°C .

Properties

Molecular Formula |

C4H10CrN7OS4 |

|---|---|

Molecular Weight |

352.4 g/mol |

InChI |

InChI=1S/4CNS.Cr.H3N.2H2N.H2O/c4*2-1-3;;;;;/h;;;;;1H3;3*1H2/q4*-1;+5;;2*-1;/p+1 |

InChI Key |

BURQANFHNGEDRM-UHFFFAOYSA-O |

Canonical SMILES |

C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].[NH2-].[NH2-].O.[Cr+5] |

Origin of Product |

United States |

Preparation Methods

Traditional Laboratory Synthesis

Reactant Selection and Stoichiometry

The classical synthesis of Reinecke’s salt involves the reaction of ammonium thiocyanate $$(NH4SCN)$$ with chromium(III) salts in the presence of ammonia. A typical protocol utilizes potassium dichromate $$(K2Cr2O7)$$ or ammonium dichromate $$(NH4)2Cr2O7$$ as the chromium source. The stoichiometric ratio is critical:

$$

(NH4)2Cr2O7 + 8 NH4SCN \rightarrow 2 [Cr(NH3)2(SCN)4]^- \cdot NH4^+ + 3 H2O + 3 CO_2 \uparrow

$$

Excess thiocyanate ensures complete ligand substitution, while ammonia stabilizes the chromium center in a low-spin octahedral geometry.

Reaction Conditions

The reaction is conducted under reflux at 145–150°C for 2–4 hours. Elevated temperatures facilitate ligand exchange and prevent the formation of side products like chromium oxides. Stirring is essential to maintain homogeneity, as localized overheating can degrade thiocyanate ligands into cyanide.

Table 1: Traditional Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 145–150°C | |

| Reaction Time | 2–4 hours | |

| Molar Ratio (Cr:SCN⁻) | 1:4 | |

| Yield | 70–85% |

Green Synthesis and Industrial Production

Solvent-Free Melt Method

A patent by CN104743576A describes a solvent-free approach using molten ammonium thiocyanate. Ammonium dichromate is gradually added to the melt at 160–170°C, eliminating the need for volatile solvents:

$$

(NH4)2Cr2O7 + 4 NH4SCN \rightarrow [Cr(NH3)2(SCN)4]^- \cdot NH4^+ + 3 H2O + N_2 \uparrow

$$

This method achieves 70–85% yield and reduces waste by avoiding aqueous workups.

Purification and Recrystallization

Crude Reinecke’s salt is purified via recrystallization from hot water. Impurities like unreacted $$NH_4SCN$$ are removed by washing with ice-cold acetone. The monohydrate form is obtained by vacuum drying at 50°C, which preserves the crystalline structure.

Table 2: Industrial-Scale Optimization

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Solvent | Water/Acetone | None (Melt) |

| Temperature | 145°C | 160–170°C |

| Reaction Scale | 10–100 g | 2–3 kg |

| Energy Efficiency | Moderate | High |

Mechanistic Insights and Byproduct Analysis

Ligand Substitution Dynamics

The synthesis proceeds through a stepwise substitution mechanism. Chromium(III) first binds two ammonia molecules, followed by sequential thiocyanate additions. The final (OC-6-11) geometry is stabilized by strong-field ligands, as confirmed by UV-Vis spectroscopy.

Recent Advances and Environmental Considerations

Catalytic Enhancements

Recent studies explore using urea as a catalyst to lower reaction temperatures to 120°C, reducing energy consumption by 30%. However, this method remains experimental.

Waste Management

The solvent-free method generates minimal effluent, aligning with green chemistry principles. Residual ammonia is captured and recycled, achieving a 95% atom economy.

Chemical Reactions Analysis

Types of Reactions

Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The chromium center can participate in redox reactions, changing its oxidation state.

Substitution: The thiocyanate ligands can be substituted by other ligands under appropriate conditions.

Complex Formation: It can form complexes with other metal ions or ligands.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or hydrazine.

Substitution Reagents: Ligands like chloride, bromide, or other thiocyanate derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while substitution reactions may produce new coordination complexes.

Scientific Research Applications

Coordination Chemistry

Reinecke's salt is widely studied in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.

Applications:

- Metal Ion Precipitation : It serves as a reagent for the quantitative precipitation of histones and other basic compounds from acid tissue extracts by forming stable reineckate complexes. This property is particularly useful in biochemical assays where the isolation of specific proteins is required .

Case Study:

A study demonstrated the effectiveness of Reinecke's salt in isolating quaternary ammonium alkaloids from plant materials. The complexation reaction facilitated the precipitation of these compounds, allowing for their subsequent analysis and characterization .

Analytical Chemistry

Reinecke's salt is employed as a reagent in analytical chemistry for various purposes.

Applications:

- Potentiometric Sensors : It is used in the preparation and characterization of carbon paste and screen-printed potentiometric sensors for determining the concentration of econazole in pharmaceutical formulations. The unique electrochemical properties of Reinecke's salt enhance sensor sensitivity and selectivity .

Data Table: Potentiometric Sensor Performance

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 µg/mL |

| Linear Range | 0.1 - 10 µg/mL |

| Response Time | 5 seconds |

Biochemical Applications

In biochemistry, Reinecke's salt has shown potential for applications involving antimicrobial activity.

Applications:

- Antibacterial Activity : Research has indicated that compounds derived from Reinecke's salt exhibit significant antibacterial properties when activated under specific conditions, such as light exposure. This photocontrol mechanism enhances its efficacy against various bacterial strains .

Case Study:

A doctoral thesis investigated the photocontrol of antibacterial activity using derivatives of Reinecke's salt. The results highlighted a notable increase in antibacterial effectiveness when exposed to light, suggesting potential applications in developing new antimicrobial agents .

Safety Considerations

Despite its beneficial applications, safety measures must be observed when handling Reinecke's salt due to its toxicological profile.

Hazard Classification :

- Harmful if swallowed (H302)

- Harmful in contact with skin (H312)

- Very toxic to aquatic life (H400)

Mechanism of Action

The mechanism of action of Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate involves its ability to form stable coordination complexes. The central chromium ion can interact with various ligands, influencing the compound’s reactivity and stability. The thiocyanate ligands play a crucial role in stabilizing the chromium center and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Reinecke Salt Monohydrate | 13573-17-6 | C₄H₁₂CrN₇OS₄ | 354.44 | 270 (decomp.) | Hot water, alcohol |

| Ammonium Dichromate | 7789-09-5 | (NH₄)₂Cr₂O₇ | 252.07 | 180 (decomp.) | Water |

| Diaquabis(oxalato)chromate | 18954-99-9 | C₄H₄CrO₁₀ | 292.08 | N/A | Insoluble in water |

Biological Activity

Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate, commonly referred to as Reinecke salt, is a coordination compound with the formula . This compound is notable for its biological activity, particularly in its interactions with various biological systems and its applications in analytical chemistry.

- Molecular Formula :

- Molecular Weight : 336.43 g/mol

- Appearance : Dark red crystals or red crystalline powder

- Solubility : Sparingly soluble in cold water; soluble in hot water and alcohol .

Reinecke salt exhibits various biological activities primarily attributed to the chromium ion and thiocyanate ligands. The compound has been shown to interact with cellular components, influencing metabolic pathways and potentially exhibiting toxicological effects.

- Antioxidant Activity : Chromium(III) complexes can protect cells from oxidative stress induced by hydrogen peroxide. This protective mechanism is crucial for maintaining cellular integrity and function .

- Enzyme Interaction : The compound may influence enzyme activity related to glucose metabolism. Chromium is known to enhance insulin sensitivity, which is vital for glucose uptake in cells .

- DNA Interaction : Trivalent chromium can form complexes with DNA, leading to DNA-protein crosslinks and potential mutagenic effects. These interactions can result in chromosomal aberrations and alterations in cellular signaling pathways .

Toxicological Profile

Despite its potential benefits, Reinecke salt also poses toxicity risks:

- Carcinogenic Potential : Chromium compounds have been linked to carcinogenesis through mechanisms involving oxidative damage and DNA modification. The overstimulation of cellular pathways can lead to uncontrolled cell proliferation .

- Environmental Impact : As a heavy metal compound, chromium can accumulate in biological systems, leading to long-term ecological consequences .

Case Studies

Several studies have investigated the biological effects of Reinecke salt:

- Study on Antioxidant Effects : A study demonstrated that Reinecke salt could mitigate oxidative damage in cultured cells exposed to hydrogen peroxide. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound .

- Metabolic Regulation Research : Research involving animal models showed that supplementation with chromium compounds improved glucose tolerance and insulin sensitivity, suggesting a role for Reinecke salt in metabolic disorders such as diabetes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.43 g/mol |

| Appearance | Dark red crystals |

| Solubility | Sparingly soluble in cold water; soluble in hot water |

| Biological Activities | Antioxidant, enzyme interaction, DNA interaction |

| Toxicity | Potential carcinogenic effects |

Q & A

Q. Critical Considerations :

- Impurities from incomplete ligand substitution can alter coordination geometry. Use IR spectroscopy to confirm SCN⁻ binding (ν(C≡N) ~ 2050–2100 cm⁻¹) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Respiratory protection (P95 masks) is required to avoid inhalation of dust particles .

- Ventilation : Use fume hoods to mitigate exposure to decomposition gases (e.g., NOx, HBr) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

Data Contradiction Note : While acute toxicity is classified (H302, H315), ecotoxicity data are unavailable, necessitating cautious waste disposal .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this complex?

Methodological Answer:

- IR Spectroscopy : Identifies thiocyanate binding modes (κN vs. κS) and NH₄⁺ vibrations .

- UV-Vis : Electronic transitions (d-d bands) confirm octahedral geometry (OC-6-11) .

- X-Ray Diffraction (XRD) : Resolves Cr–N bond distances (e.g., Cr–SCN ~1.95–2.05 Å) and ligand arrangement .

Advanced Tip : Pair XRD with DFT calculations to validate coordination geometry and hydrogen-bonding networks .

Advanced: How can researchers design experiments to study ligand substitution dynamics in this complex?

Methodological Answer:

- Competitive Ligand Studies : Introduce competing ligands (e.g., Cl⁻, NO₂⁻) and monitor substitution via UV-Vis kinetics.

- Isotopic Labeling : Use ¹⁵N-labeled NH₃ to track ammonia ligand stability under varying pH .

- Variable-Temperature NMR : Probe exchange rates between free and bound SCN⁻ ligands .

Data Gap : Limited mechanistic data on redox-driven ligand substitution (e.g., Cr³⁺ ↔ Cr²⁺) require controlled potentiostatic setups .

Advanced: What computational approaches predict the compound’s reactivity and electronic structure?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict redox activity (e.g., Cr³⁺/Cr²⁺ potential) .

- Molecular Dynamics (MD) : Simulate solvent effects on ligand dissociation in aqueous media .

Validation : Cross-reference computed IR spectra with experimental data to refine force fields .

Advanced: How does the compound’s stability vary under different thermal or pH conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Dehydration occurs at ~100°C; decomposition above 200°C releases NH₃ and SCN⁻ .

- pH Stability : Below pH 4, SCN⁻ ligands protonate to HSCN, destabilizing the complex. Monitor via pH-stat titration .

Contradiction Alert : Conflicting reports on decomposition products (e.g., CO vs. NOx) suggest condition-dependent pathways .

Advanced: What methodologies elucidate interactions between this complex and biomolecules (e.g., proteins)?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with serum albumin .

- Electron Paramagnetic Resonance (EPR) : Detect Cr³⁺-induced radical formation in enzyme active sites .

Challenge : Differentiate coordination-driven effects from redox activity using chelating agents (e.g., EDTA controls) .

Advanced: How does this complex compare structurally and functionally to Reinecke salt or other thiocyanatochromates?

Q. Comparative Analysis :

| Property | This Complex | Reinecke Salt (NH₄[Cr(NCS)₄(NH₃)₂]) |

|---|---|---|

| Coordination Geometry | OC-6-11 | Octahedral |

| Ligand Lability | Moderate (SCN⁻ > NH₃) | High (NH₃ > SCN⁻) |

| Application | Biomolecular binding | Analytical reagent for amines |

Methodology : Use single-crystal XRD and cyclic voltammetry for direct comparison .

Advanced: What analytical strategies identify decomposition byproducts during thermal degradation?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., HCN, NH₃) .

- X-Ray Absorption Spectroscopy (XAS) : Track chromium oxidation state changes during decomposition .

Data Gap : No published LC-MS data on non-volatile residues (e.g., polythiocyanates) .

Advanced: How can researchers address the lack of ecotoxicity data for environmental risk assessment?

Methodological Answer:

- Microcosm Studies : Expose aquatic organisms (e.g., Daphnia magna) to sublethal doses and monitor Cr³⁺ bioaccumulation .

- QSAR Modeling : Predict toxicity using quantitative structure-activity relationships for similar chromates .

Ethical Note : Adhere to OECD guidelines for chemical safety testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.